

Toxicological Profile of 3-Phenylpropyl Acetate for Laboratory Applications

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Compound of Interest					
Compound Name:	3-Phenylpropyl acetate				
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An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of **3-Phenylpropyl acetate** (CAS No. 122-72-5), a compound utilized in various laboratory settings, including as a fragrance ingredient in product formulations. The information is intended to support safe handling and risk assessment in a research and development environment.

Physicochemical Properties

3-Phenylpropyl acetate, also known as hydrocinnamyl acetate, is the acetate ester of 3-phenylpropan-1-ol.[1] It is a colorless liquid with a characteristic floral and spicy odor.[2]

Property	Value	Reference
Molecular Formula	C11H14O2	[3]
Molecular Weight	178.23 g/mol	[3]
CAS Number	122-72-5	[3]
Boiling Point	244-245 °C	[4]
Density	1.012-1.016 g/mL at 20-25 °C	[4]
Flash Point	113 °C (closed cup)	[4]
Water Solubility	0.69 g/L	



Toxicological Data Summary

The toxicological data for **3-Phenylpropyl acetate** indicates a low level of toxicity. The substance is not classified as hazardous according to the Globally Harmonized System (GHS). [5]

Ouantitative Toxicological Data

Endpoint	Species	Route	Value	Reference
Acute Oral Toxicity (LD50)	Rat	Oral	4700 mg/kg	[5][6]
Acute Dermal Toxicity (LD50)	Rabbit	Dermal	> 5000 mg/kg	[5][6]
Repeated Dose Toxicity (NOAEL)	-	-	333 mg/kg/day (derived)	[7]

Note: The No Observed Adverse Effect Level (NOAEL) for repeated dose toxicity is a derived value based on read-across data from its metabolite, phenylpropyl alcohol.[7]

Core Toxicological Endpoints Acute Toxicity

3-Phenylpropyl acetate exhibits low acute toxicity via both oral and dermal routes of exposure. The oral LD50 in rats is 4700 mg/kg, and the dermal LD50 in rabbits is greater than 5000 mg/kg.[5][6]

Skin and Eye Irritation

The available data indicates that **3-Phenylpropyl acetate** is not a skin or eye irritant.[5]

Skin Sensitization

Multiple studies and assessments have concluded that **3-Phenylpropyl acetate** is not a skin sensitizer.[5][7] This is supported by data from both animal (guinea pig and murine local lymph node assay) and human maximization tests.[7]



Genotoxicity and Mutagenicity

While no direct mutagenicity studies on **3-Phenylpropyl acetate** are available, a weight of evidence approach, including read-across to structurally similar compounds like phenethyl acetate, suggests that it does not pose a concern for genotoxicity.[7] The read-across material, phenethyl acetate, was not mutagenic in the Ames test.[7]

Repeated Dose Toxicity

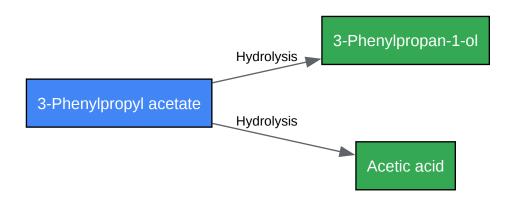
Specific repeated dose toxicity studies on **3-Phenylpropyl acetate** have not been conducted. However, it is expected to be rapidly hydrolyzed in the body to 3-phenylpropan-1-ol and acetic acid.[7] A No Observed Adverse Effect Level (NOAEL) of 333 mg/kg/day has been derived from a study on its metabolite, phenylpropyl alcohol.[7]

Phototoxicity

Based on its UV/Visible absorption spectra, **3-Phenylpropyl acetate** is not expected to be phototoxic or photoallergenic.[7]

Metabolism and Toxicokinetics

The primary metabolic pathway for **3-Phenylpropyl acetate** is expected to be enzymatic hydrolysis to 3-phenylpropan-1-ol and acetic acid.[7] Acetic acid is a common endogenous substance and is readily metabolized. The toxicity profile is therefore largely influenced by the characteristics of 3-phenylpropan-1-ol.[7]



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Metabolic pathway of **3-Phenylpropyl acetate**.



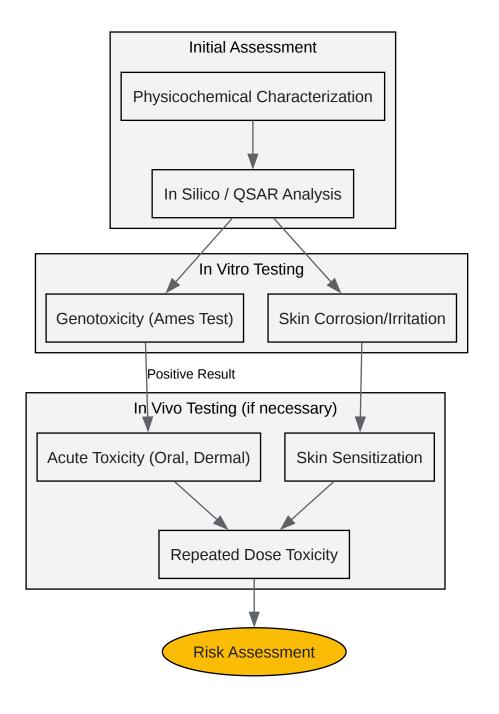
Experimental Protocols Overview

While specific, detailed experimental protocols for the studies on **3-Phenylpropyl acetate** are not publicly available, the cited studies generally follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

General Toxicological Assessment Workflow

The following diagram illustrates a typical workflow for assessing the toxicology of a chemical substance.





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General workflow for toxicological assessment.

 Acute Oral Toxicity (OECD 401/420/423): This test determines the short-term toxicity of a substance after a single oral dose. The LD50 value, which is the dose that is lethal to 50% of the test animals, is calculated.



- Acute Dermal Toxicity (OECD 402): This protocol assesses the toxicity of a substance applied to the skin in a single dose.
- Skin Irritation (OECD 404): This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin. A small amount of the substance is applied to the shaved skin of a rabbit.
- Eye Irritation (OECD 405): This test is designed to determine the potential of a substance to cause reversible or irreversible damage to the eye.
- Skin Sensitization (OECD 429 Local Lymph Node Assay): This method assesses the potential of a substance to induce allergic contact dermatitis. It measures the proliferation of lymphocytes in the lymph nodes draining the site of application.
- Bacterial Reverse Mutation Test (OECD 471 Ames Test): This is a widely used in vitro test for identifying substances that can cause gene mutations.

Conclusion

Based on the available data, **3-Phenylpropyl acetate** has a low order of toxicity. It is not a significant irritant to the skin or eyes and is not considered a skin sensitizer. There are no concerns regarding its genotoxic potential. Safe handling practices appropriate for chemical laboratories should be observed. For all laboratory uses, it is essential to consult the most current Safety Data Sheet (SDS) provided by the supplier.

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